diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core. This scaffold is substituted with diethyl dicarboxylate groups at positions 3 and 6, and a sulfonamide-linked 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido moiety at position 2. The diethyl ester groups likely improve solubility in organic solvents, a common feature in prodrug design or pharmacokinetic optimization . While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., dihydrothieno[2,3-c]pyridines and tetrahydroimidazo[1,2-a]pyridines) suggest utility in medicinal chemistry, particularly as kinase inhibitors or antitubulin agents .
Properties
IUPAC Name |
diethyl 2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O7S2/c1-4-35-25(31)22-20-13-15-28(26(32)36-5-2)16-21(20)37-24(22)27-23(30)18-9-11-19(12-10-18)38(33,34)29-14-7-6-8-17(29)3/h9-12,17H,4-8,13-16H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDNDHRXJGOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with a unique structural configuration that includes a thieno[2,3-c]pyridine core and various functional groups. Its potential biological activities have garnered attention in recent research, particularly in the fields of pharmacology and medicinal chemistry.
Structural Features
The compound features:
- Thieno[2,3-c]pyridine core : Known for its diverse biological activities.
- Benzamido group : Associated with anticancer properties.
- Piperidin and sulfonamide groups : Indicate potential analgesic and neuroactive effects.
Research indicates that the compound may interact selectively with various biological targets, including neurotransmitter receptors. Preliminary studies suggest it may modulate serotonin levels, which could influence cognitive functions and mood regulation. This interaction is crucial for understanding its potential as an antidepressant or anxiolytic agent.
Pharmacological Properties
The compound exhibits the following pharmacological activities:
- Antidepressant Effects : Similar compounds have shown efficacy in alleviating symptoms of depression by modulating serotonin pathways.
- Anticancer Properties : The benzamido moiety suggests potential activity against certain cancer cell lines, possibly through apoptosis induction.
- Analgesic Effects : The piperidine structure is known for its pain-relieving properties.
Case Studies
- Serotonin Receptor Interaction : A study demonstrated that derivatives of thieno[2,3-c]pyridine showed selective binding to serotonin receptors, enhancing neurotransmitter levels associated with cognition and mood improvement .
- Anticancer Activity : In vitro studies indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against ovarian cancer cell lines .
- Analgesic Properties : Research on piperidine derivatives suggested their effectiveness in pain management through modulation of pain pathways .
Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thieno[2,3-c]pyridine core; Benzamido group; Piperidine ring | Antidepressant; Anticancer; Analgesic |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized product .
Scientific Research Applications
Pharmacological Applications
The primary applications of diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate include:
- Cognitive Enhancement : The compound has shown potential as an antagonist for the 5-hydroxytryptamine-6 receptor (5-HT6R) . This interaction is linked to increased levels of glutamate and acetylcholine in the brain, potentially enhancing cognitive functions such as learning and memory. This suggests its use in treating cognitive disorders .
- Anticancer Activity : Similar compounds have been studied for their anti-proliferative effects against various cancer cell lines, including K562 and MCF-7. The presence of the sulfonamide group may enhance its ability to inhibit tumor growth .
- Anti-inflammatory Properties : Compounds with similar structural features have been noted for their anti-inflammatory effects, which could be explored further in the context of this compound .
Case Studies and Research Findings
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- A study on pyrazole-type compounds demonstrated anti-proliferative activity against K562 cells by blocking proliferation and inducing cell death .
- Another investigation into piperazine derivatives revealed dual inhibition properties against COX and LOX pathways, suggesting anti-inflammatory potential .
These findings highlight the broad spectrum of applications that this compound might possess.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the evidence. Key differences in substituents, core heterocycles, and physical properties are summarized below.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Core Heterocycle: The target compound’s thieno[2,3-c]pyridine core differs from the tetrahydroimidazo[1,2-a]pyridine in analogs 2d, 2c, and 1l.
Substituent Effects: The sulfonamide group in the target compound introduces a polar, hydrogen-bonding motif absent in analogs 2d, 2c, and 1l (which feature nitro, bromo, or cyano groups). This may enhance solubility in polar solvents or improve target affinity . Compared to the amino group in compound 4g, the sulfonamide in the target compound likely increases molecular weight (by ~120–150 Da) and lipophilicity (logP reduction due to polar sulfonyl group), altering pharmacokinetic properties .
Physical Properties: Melting points for imidazopyridine analogs (215–245°C) are significantly higher than those of thienopyridine derivatives like 4g (145–147°C), likely due to stronger intermolecular interactions (e.g., nitro group dipole-dipole forces). The target compound’s sulfonamide may elevate its melting point closer to imidazopyridines, though experimental confirmation is needed . Yields for imidazopyridines (51–61%) are lower than those of thienopyridine 4g (78%), suggesting synthetic challenges with nitro/bromo substituents versus simpler amino groups .
Implications for Bioactivity
- Antitubulin Activity: Thienopyridine dicarboxylates (e.g., 4g) are explored as antitubulin agents, with the amino group critical for microtubule disruption. The sulfonamide in the target compound may modulate this activity via altered hydrogen bonding .
- Kinase Inhibition: Imidazopyridines with nitro/cyano groups (e.g., 2d) are often kinase inhibitors. The sulfonamide’s electronegativity could mimic these motifs, positioning the target compound for similar applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodology : Utilize one-pot, multi-step reactions under controlled conditions. For example, a two-step protocol involving condensation of substituted benzamides with dihydrothieno[2,3-c]pyridine precursors in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C, followed by sulfonylation with 2-methylpiperidine sulfonyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (e.g., ethyl ether) improves yields .
- Yield Optimization : Adjust stoichiometry of sulfonylation reagents (1.2–1.5 equivalents) and monitor reaction progress using TLC. Solvent choice (e.g., ethanol vs. methanol) can influence crystallization efficiency, as seen in related dihydrothieno[2,3-c]pyridine syntheses (yields: 55–78%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- 1H/13C NMR : Assign proton environments using chemical shifts (e.g., sulfonamide protons at δ 2.8–3.2 ppm; dihydrothieno protons as multiplet/triplet signals between δ 2.6–4.5 ppm). Compare with analogous compounds .
- HRMS (ESI) : Confirm molecular weight accuracy (e.g., [M+H]+ calculated vs. observed within ±0.002 Da) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹; ester C=O at ~1720 cm⁻¹) .
Q. How can researchers verify compound purity post-synthesis?
- Melting Point Analysis : Compare observed melting points (e.g., 215–245°C for similar derivatives) with literature values .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .
- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (deviation <0.4%) .
Advanced Research Questions
Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved for this compound?
- Approach : Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate sulfonamide protons with adjacent carbons. Variable-temperature NMR (e.g., 25–80°C in DMSO-d6) may mitigate dynamic effects caused by restricted rotation in the sulfonylbenzamido group .
- Case Study : In dihydrothieno[2,3-c]pyridines, ester substituents at C3/C6 show distinct splitting patterns (t, J=6.0 Hz for CH2 groups) .
Q. What strategies enhance solubility for biological testing without altering pharmacophore integrity?
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) via ester hydrolysis or Schiff base formation, as demonstrated in antioxidant-active dihydrothieno[2,3-c]pyridine derivatives .
- Formulation : Use co-solvents (DMSO/PBS mixtures ≤5% v/v) or cyclodextrin encapsulation to improve aqueous solubility while retaining activity .
Q. How do sulfonyl and benzamido substituents influence biological activity, based on SAR studies of related compounds?
- Key Findings :
- Sulfonamide Group : Enhances binding to tubulin (antimitotic activity) by forming hydrogen bonds with β-tubulin’s Asp226 residue, as seen in antitubulin dihydrothieno derivatives .
- Benzamido Moiety : Electron-withdrawing substituents (e.g., nitro, bromo) on the phenyl ring increase cytotoxicity in cancer cell lines (IC50 <10 µM) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB ID: 1SA0) or kinases. Prioritize poses with sulfonamide–Asp226 hydrogen bonds and π-π stacking between benzamido and Phe214 .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC50 values from cytotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
